2'-Deoxy-2'-fluoroguanosine

説明

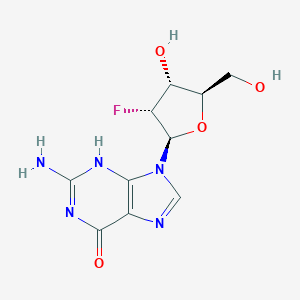

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZARPLRQRNNX-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229334 | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78842-13-4 | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Deoxy-2'-fluoroguanosine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, biological activity, and experimental protocols related to the potent antiviral agent, 2'-Deoxy-2'-fluoroguanosine.

Introduction

This compound is a synthetic purine nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and virology. Its structural modification, the substitution of the 2'-hydroxyl group on the deoxyribose sugar with a fluorine atom, confers unique chemical and biological properties. This strategic alteration enhances the compound's stability against enzymatic degradation and imparts potent antiviral activity, particularly against influenza viruses. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, mechanism of action, and relevant experimental methodologies for this compound, aimed at researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

This compound is a white to off-white crystalline solid.[1] The introduction of the highly electronegative fluorine atom at the 2' position of the deoxyribose ring significantly influences the sugar pucker conformation and the overall electronic properties of the nucleoside, which in turn affects its interaction with viral enzymes.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN₅O₄ | [2] |

| Molecular Weight | 285.23 g/mol | [2] |

| CAS Number | 78842-13-4 | [2] |

| IUPAC Name | 2-amino-9-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one | [2] |

| Appearance | White to off-white crystals | [1] |

| Purity | >99% | [1] |

Solubility

Qualitative assessments indicate that this compound is easily dissolved in water and is slightly soluble in organic solvents. Quantitative solubility data is provided in the following table.

| Solvent | Solubility | Source |

| DMSO | 50 mg/mL (175.3 mM) |

Stability

This compound exhibits good stability at room temperature.[3] For long-term storage, it is recommended to store the solid compound at +4°C for up to 3 years.[1] Stability studies on the related compound, 2'-deoxyxanthosine, have shown that it is a relatively stable lesion in DNA at pH 7 and 37°C, with a half-life of approximately 2.4 years in double-stranded DNA.[4][5] The stability of 2'-deoxyxanthosine was observed to be pH-dependent, with increased degradation under acidic conditions.[4][5] While direct kinetic data for this compound is limited, these findings on a similar nucleoside provide valuable insights into its potential stability profile.

Synthesis

The synthesis of this compound typically involves a multi-step process. While a detailed, step-by-step protocol is not fully elucidated in the provided search results, a general and efficient conversion method has been outlined. This process starts from the commercially available 2,6-diaminopurine-2',3',5'-tri-O-benzyl arabinoside, which is converted to arabinosylguanine and then further transformed into this compound. This method has been successfully used to produce the final product on a scale of over one hundred grams.

Another described approach involves the stereoselective introduction of a phosphate group at the 1-position of a 2-fluorinated sugar. The resulting α-1-phosphate is then utilized in an enzymatic glycosidation reaction to prepare 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides, which are key starting materials.[6]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of influenza A and B viruses.[7] Its antiviral activity is a result of its intracellular conversion to the triphosphate form, which then acts as a competitive inhibitor of the influenza virus RNA polymerase.

Antiviral Signaling Pathway

The mechanism of action of this compound against the influenza virus involves several key intracellular steps. The following diagram illustrates this signaling pathway.

References

- 1. This compound [metkinenchemistry.com]

- 2. This compound | C10H12FN5O4 | CID 135415565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of influenza virus transcription by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2'-Deoxy-2'-fluoroguanosine: A Technical Guide to Chemical and Chemo-Enzymatic Pathways

Introduction: 2'-Deoxy-2'-fluoroguanosine is a synthetic nucleoside analog of significant interest to the pharmaceutical and biotechnology industries. Its structural similarity to the natural nucleoside, 2'-deoxyguanosine, allows it to interact with biological systems, while the presence of a fluorine atom at the 2' position of the sugar moiety confers unique properties. This modification can enhance the metabolic stability of the nucleoside and its derivatives, making it a valuable component in the development of antiviral and anticancer therapeutics, as well as a tool in molecular biology. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, detailing both a purely chemical approach and a combined chemical and enzymatic (chemo-enzymatic) strategy.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Chemical Synthesis: This "convergent" approach typically involves the independent synthesis of a fluorinated sugar derivative and a modified guanine precursor, which are then coupled to form the nucleoside. This method allows for a high degree of control over the stereochemistry of the final product.

-

Chemo-enzymatic Synthesis: This strategy combines chemical synthesis to produce a key intermediate, a fluorinated sugar phosphate, with an enzymatic step that utilizes a phosphorylase enzyme to catalyze the formation of the glycosidic bond between the sugar and the guanine base. This approach can offer high stereoselectivity and milder reaction conditions for the coupling step.

Quantitative Data Summary

The following table summarizes key quantitative data for the chemical and chemo-enzymatic synthesis pathways described in this guide.

| Parameter | Chemical Synthesis Pathway | Chemo-enzymatic Synthesis Pathway |

| Key Starting Materials | 1,3,5-tri-O-benzoyl-α-D-ribofuranose, 2,6-dichloropurine | 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinose, Guanine |

| Key Intermediates | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, 9-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-2,6-dichloropurine | 2-Deoxy-2-fluoro-α-D-arabinofuranosyl-1-phosphate |

| Coupling Method | Chemical condensation | Enzymatic glycosylation (Purine Nucleoside Phosphorylase) |

| Overall Yield | ~10-15% (from 1,3,5-tri-O-benzoyl-α-D-ribofuranose) | 30-40% (from 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinose)[1] |

| Key Reagents | Diethylaminosulfur trifluoride (DAST), Hydrogen bromide, Sodium azide, Tin(II) chloride, Adenosine deaminase | Orthophosphoric acid, Purine Nucleoside Phosphorylase (PNPase) |

| Stereoselectivity Control | Primarily through reaction conditions and protecting groups | High β-selectivity conferred by the enzyme |

Experimental Protocols

Chemical Synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (araF-G)

This protocol is adapted from a detailed procedure for the synthesis of protected 2'-deoxy-2'-fluoroarabinonucleosides.

Step 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

-

To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous dichloromethane, add diethylaminosulfur trifluoride (DAST) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Carefully quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to yield the fluorinated sugar. A yield of approximately 71% can be expected.[2]

Step 2: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide

-

Dissolve the product from Step 1 in a solution of hydrogen bromide in acetic acid.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude bromide, which is used immediately in the next step.

Step 3: Condensation of the Fluorinated Sugar with 2,6-Dichloropurine

-

To a solution of 2,6-dichloropurine in anhydrous acetonitrile, add the crude bromide from Step 2.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the mixture and purify by silica gel chromatography to obtain 9-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-2,6-dichloropurine. The yield of the desired N9-β-isomer is typically around 38%.

Step 4: Conversion to 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)guanine

-

Treat the dichloropurine nucleoside from Step 3 with sodium azide in ethanol to yield the 2,6-diazido derivative.

-

Reduce the diazido compound with tin(II) chloride in a dichloromethane/methanol mixture to give the 2,6-diamino derivative.

-

Perform debenzoylation using methanolic ammonia.

-

Finally, carry out deamination of the 2,6-diaminopurine nucleoside using adenosine deaminase in water at room temperature for 24 hours.

-

Collect the precipitated product by filtration, wash with water and methanol, and dry to yield 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)guanine. A yield of 71% for the deamination step has been reported.

Chemo-enzymatic Synthesis of 2'-Deoxy-2'-fluoroarabinofuranosyl Purine Nucleosides

This protocol is based on the work of Yamada et al. for the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides.[1]

Step 1 (Chemical): Synthesis of 2-Deoxy-2-fluoro-α-D-arabinofuranosyl-1-phosphate

-

Synthesize 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinose as a starting material.

-

Convert this to the corresponding 1-bromo derivative.

-

Perform a stereoselective α-phosphorylation of the 1-bromo derivative using orthophosphoric acid in the presence of an additive such as tetra-n-butylammonium iodide to achieve high α-selectivity.

Step 2 (Enzymatic): Glycosylation with Guanine

-

Prepare a reaction mixture containing the synthesized 2-deoxy-2-fluoro-α-D-arabinofuranosyl-1-phosphate (e.g., 2.4 mM), guanine (e.g., 5.0 mM), and purine nucleoside phosphorylase (PNPase) (e.g., 15 units/ml) in a suitable buffer (e.g., 5.0 mM Tris-HCl, pH 7.0).

-

Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 50 °C).

-

Monitor the progress of the reaction by a suitable analytical method such as HPLC.

-

Upon completion, purify the this compound from the reaction mixture. This chemo-enzymatic approach has been reported to yield 2'F-araNs in the range of 30-40% from the 1-O-benzoate precursor.[1]

Visualized Synthesis Pathways

Chemical Synthesis Workflow

Caption: A multi-step chemical synthesis pathway for this compound.

Chemo-enzymatic Synthesis Workflow

Caption: A chemo-enzymatic pathway combining chemical and enzymatic steps.

References

An In-Depth Technical Guide to the Molecular Structure of 2'-Deoxy-2'-fluoroguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoroguanosine (2'-F-dG) is a synthetic nucleoside analog of significant interest in the fields of antiviral and anticancer research. Its structural modification, the substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar, imparts unique chemical and biological properties. This guide provides a comprehensive analysis of the molecular structure of this compound, detailing its three-dimensional conformation, key structural parameters, and the experimental methodologies used for its characterization. Furthermore, it explores the known biological signaling pathways affected by this molecule, offering insights into its mechanism of action.

Molecular Structure and Properties

This compound is a purine nucleoside analog with the chemical formula C10H12FN5O4 and a molecular weight of 285.23 g/mol .[1][2] Its structure consists of a guanine base linked to a 2'-deoxy-2'-fluororibose sugar moiety.

Crystallographic Analysis

The three-dimensional structure of this compound has been determined by X-ray crystallography. The crystal structure, archived in the Crystallography Open Database under the identifier 7230570, reveals an orthorhombic crystal system with the space group P212121.[1] The unit cell dimensions are a = 7.8851 Å, b = 11.2622 Å, and c = 13.1273 Å.[1]

The fluorine substitution at the 2' position significantly influences the sugar pucker conformation, a critical determinant of the overall conformation of the nucleoside and its ability to be incorporated into nucleic acids. In 2'-deoxy-2'-fluoro-arabinofuranosyl modified DNA duplexes, the sugar moieties predominantly adopt an O4'-endo (east) pucker.[3] For the related compound 2'-deoxy-2'-fluoroinosine, a twisted conformation of the sugar ring is observed, with a preference for a C3'-endo type pucker, though conformations involving C4'-exo puckering are also characteristic features of 2'-fluoronucleosides.[4][5]

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | P 21 21 21 | [1] |

| a (Å) | 7.8851 | [1] |

| b (Å) | 11.2622 | [1] |

| c (Å) | 13.1273 | [1] |

| α (°) | 90 | [1] |

| β (°) | 90 | [1] |

| γ (°) | 90 | [1] |

Table 2: Selected Bond Lengths and Torsion Angles for 2'-Deoxy-2'-fluoroarabinofuranosyl moieties in a modified DNA duplex

| Bond/Torsion Angle | Value | Reference |

| C2′–F2′ Bond Length | 1.37 Å | [3] |

| F2′–C2′–C1′–O4′ Torsion Angle | -97° | [3] |

| F2′–C2′–C1′–N1 Torsion Angle | +24° | [3] |

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of this compound and its analogs is typically achieved through single-crystal X-ray diffraction. A general experimental workflow is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the structure of this compound in solution and for studying its conformational dynamics. A typical protocol involves dissolving the purified compound in a deuterated solvent, such as DMSO-d6, and acquiring the spectrum on a high-field NMR spectrometer.[6] For fluorinated compounds, specialized techniques like 1D FESTA (Fluorine-Edited Selective TOCSY) can be employed to obtain pure ¹H NMR spectra for individual anomers, which is particularly useful for analyzing complex mixtures of reducing sugars.[7]

Biological Activity and Signaling Pathways

This compound exhibits potent antiviral activity, particularly against influenza viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (transcriptase). The triphosphate form of this compound acts as a competitive inhibitor of the viral transcriptase, leading to chain termination and blocking viral transcription.

While the specific signaling pathways involved in the potential antitumor activity of this compound are not fully elucidated, the PI3K/Akt and MAPK pathways are known to be affected by other fluorine-containing compounds and are critical in cancer cell proliferation and survival. It is plausible that this compound may exert its effects through modulation of these pathways. For instance, studies have shown that fluoride can induce apoptosis in certain cell lines through the PI3K/Akt signaling pathway.[8] Furthermore, 2-deoxy-2-[18F]fluoro-D-glucose (a related fluorinated sugar analog) has been used to monitor the inhibition of the AKT pathway.[9] The MAPK pathway is also a key regulator of cell proliferation and is a common target in cancer therapy.[10][11][12][13][14]

Conclusion

The molecular structure of this compound, characterized by the presence of a fluorine atom at the 2' position of the sugar ring, is central to its biological activity. X-ray crystallography and NMR spectroscopy are indispensable tools for elucidating its three-dimensional conformation and structural details. Understanding these structural features is crucial for the rational design of more potent and selective antiviral and anticancer agents. Further research is warranted to fully delineate the specific signaling pathways through which this compound exerts its therapeutic effects, which will be critical for its future clinical development.

References

- 1. This compound | C10H12FN5O4 | CID 135415565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 78842-13-4 | ND02828 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Deoxy-2-[18F]fluoro-D-glucose positron emission tomography demonstrates target inhibition with the potential to predict anti-tumour activity following treatment with the AKT inhibitor AZD5363 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the effect of MAP2K1 gene (MEK1) in MAPK pathway in the induction of adult T-cell leukemia/lymphoma (ATLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Convergent MAPK pathway alterations mediate acquired resistance to FGFR inhibitors in FGFR2 fusion-positive cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical characteristics of 2'-Deoxy-2'-fluoroguanosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of 2'-Deoxy-2'-fluoroguanosine, a synthetic nucleoside analog with significant antiviral properties. This document details its core properties, experimental protocols for its analysis, and its mechanism of action, particularly as an inhibitor of the influenza virus.

Core Physical and Chemical Characteristics

This compound is a guanosine derivative where the 2'-hydroxyl group on the ribose sugar is replaced by a fluorine atom. This modification enhances its stability and dictates its biological activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂FN₅O₄ | [1][2] |

| Molecular Weight | 285.23 g/mol | [1][2] |

| CAS Number | 78842-13-4 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 264 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO (50 mg/mL, 175.3 mM), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (2 mg/mL, 7.01 mM).[4] | [4] |

| Storage Conditions | Store at -20°C for long-term stability. | [4] |

| Purity | Typically >99% | [2] |

| pKa | Not readily available in the searched literature. |

Antiviral Mechanism of Action: Influenza Virus Inhibition

This compound is a potent inhibitor of influenza A and B viruses.[4] Its mechanism of action involves a multi-step process within the host cell, ultimately leading to the termination of viral RNA synthesis.

The workflow for its antiviral action can be visualized as follows:

Caption: Mechanism of action of this compound against influenza virus.

Once inside the host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (2'-dFGTP).[5] This active metabolite then acts as a competitive inhibitor of the influenza virus RNA polymerase (transcriptase) with respect to the natural substrate, guanosine triphosphate (GTP).[5] Upon incorporation into the growing viral RNA chain, the absence of a 3'-hydroxyl group on the 2'-dFGTP molecule prevents the formation of the next phosphodiester bond, leading to premature chain termination and the inhibition of viral replication.[5]

Experimental Protocols

Synthesis and Purification

A generalized workflow for synthesis and purification is presented below:

Caption: Generalized workflow for the synthesis and purification of this compound.

Purification by High-Performance Liquid Chromatography (HPLC):

A common method for purifying nucleoside analogs is reversed-phase HPLC. A general protocol adaptable for this compound is as follows:[8][9]

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of a polar solvent (e.g., water or an aqueous buffer like ammonium acetate) and a less polar organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV absorbance is monitored at approximately 252-260 nm.[8]

-

Procedure:

-

Dissolve the crude product in the initial mobile phase.

-

Inject the sample onto the equilibrated HPLC column.

-

Elute the compound using a programmed gradient of the mobile phase to separate the desired product from impurities.

-

Collect the fractions corresponding to the main peak.

-

Confirm the identity and purity of the collected fractions by analytical techniques such as mass spectrometry and NMR.

-

Analytical Characterization

The structure and purity of synthesized this compound should be confirmed using standard analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the structure of the guanine base and the sugar moiety.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: A key technique to confirm the presence and environment of the fluorine atom at the 2' position.[10]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to confirm its elemental composition, typically through high-resolution mass spectrometry (HRMS).

Antiviral Activity Assessment: Plaque Reduction Assay

The antiviral activity of this compound against influenza virus can be quantified using a plaque reduction assay. This assay measures the ability of the compound to inhibit the formation of viral plaques in a cell culture.

Caption: Experimental workflow for a plaque reduction assay.

Detailed Protocol for Plaque Reduction Assay:

-

Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of a stock influenza virus in a serum-free medium.

-

Infection: Wash the cell monolayers and infect them with the virus dilutions for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and add an overlay medium containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days to allow for the formation of plaques.

-

Visualization: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and then stain with a solution like crystal violet to visualize the plaques.

-

Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC₅₀ value.

References

- 1. This compound | C10H12FN5O4 | CID 135415565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [metkinenchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of influenza virus transcription by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Separation of this compound and Deoxyguanosine on Newcrom AH Cloumn | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. biophysics.org [biophysics.org]

- 10. Influenza virus plaque assay [protocols.io]

2'-Deoxy-2'-fluoroguanosine CAS number and identifiers

An In-depth Technical Guide to 2'-Deoxy-2'-fluoroguanosine

Introduction

This compound is a synthetic purine nucleoside analog where the 2'-hydroxyl group on the deoxyribose sugar is replaced by a fluorine atom. This modification enhances the molecule's stability against enzymatic degradation, making it a valuable tool in drug discovery and molecular biology.[1] Its primary recognition comes from its potent antiviral properties, particularly against influenza viruses, where it acts as a viral RNA polymerase inhibitor.[2][3] This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, biological activity, and experimental applications for researchers and drug development professionals.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of this compound are crucial for its application in research. The compound is known by several synonyms, and its key identifiers are listed below.

Table 1: Identifiers for this compound

| Identifier | Value | Source |

| Primary CAS Number | 78842-13-4 | [1][3][4] |

| Alternate CAS Number | 125291-17-0 | [5] |

| Molecular Formula | C₁₀H₁₂FN₅O₄ | [1][5][6] |

| IUPAC Name | 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | [7] |

| Synonyms | 2'-Fluoro-2'-deoxyguanosine, 2'-Fluoro-2'-deoxy-D-guanosine | [1][5] |

| PubChem CID | 135415565 | [6] |

Table 2: Physicochemical and Handling Data

| Property | Value | Source |

| Molecular Weight | 285.23 g/mol | [1][5] |

| Appearance | White to off-white crystals | [8] |

| Purity | ≥99% | [5][8] |

| Solubility (DMSO) | 50 mg/mL (175.3 mM) | [3] |

| Storage (Solid) | 2°C - 8°C or -20°C | [1][4] |

| Stock Solution Storage | -80°C (6 months); -20°C (1 month) | [2] |

Biological Activity and Applications

This compound is a potent antiviral agent, particularly effective against influenza A and B viruses.[3] The fluorine substitution at the 2' position allows it to mimic natural nucleosides, enabling its incorporation into viral RNA, while simultaneously preventing the chain elongation necessary for viral replication.[7][9] This mechanism makes it a subject of significant interest in antiviral research. Beyond its antiviral effects, it is also used in structural biology to study and manipulate G-quadruplex DNA structures.[10]

Table 3: Antiviral Activity

| Target | Metric | Value | Cell Line/Model | Source |

| Influenza A and B Viruses | EC₉₀ | <0.35 μM | In vitro | [2][3] |

| Influenza A Virus (clone 7a) | Viral Load Reduction | >100-fold in lungs (3 doses) | Ferret Model | [2] |

Mechanism of Action: Viral Chain Termination

The antiviral activity of this compound stems from its role as a chain terminator in viral RNA synthesis. After entering a host cell, the nucleoside analog is phosphorylated by cellular kinases into its active triphosphate form. This triphosphate analog is then recognized by the viral RNA-dependent RNA polymerase and incorporated into the nascent viral RNA strand. However, the presence of the 2'-fluoro group instead of a 2'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting RNA chain elongation and inhibiting viral replication.

Caption: Mechanism of action for this compound as an antiviral agent.

Experimental Protocols

In Vivo Antiviral Efficacy in Ferret Model

A cited study evaluates the in vivo efficacy of this compound in a ferret model of influenza A infection.[2]

-

Model: Ferrets infected with influenza A virus clone 7a.

-

Treatment: this compound administered intraperitoneally (i.p.) at doses ranging from 5-40 mg/kg.

-

Dosing Regimen: Single or multiple doses administered at various time points post-infection (e.g., 1 hour, 8 hours, 24 hours).

-

Endpoints:

-

Reduction in viral load in the upper respiratory tract and lungs.

-

Alleviation of clinical symptoms such as fever and nasal inflammation.

-

-

Results: A single dose was shown to reduce viral load in the upper respiratory tract, while three doses reduced lung viral titers by over 100-fold.[2]

Caption: Workflow for an in vivo antiviral assay in a ferret model.

Preparation of Solutions for In Vitro and In Vivo Use

Proper preparation of stock solutions is critical for experimental reproducibility.

-

DMSO Stock Solution: For in vitro use, a stock solution can be prepared by dissolving the compound in DMSO. For example, 50 mg/mL (175.3 mM) is a reported solubility.[3] Sonication may be required to fully dissolve the compound.

-

In Vivo Formulation: A common formulation for animal studies involves a multi-component vehicle.[3]

-

Prepare a concentrated stock in DMSO (e.g., 2 mg of the compound in 50 μL DMSO).

-

Add PEG300 (e.g., 300 μL) and mix until clear.

-

Add Tween 80 (e.g., 5% of total volume).

-

Add saline to reach the final desired volume and concentration (e.g., 45% of total volume).

-

Sonication is recommended to ensure a homogenous solution.

-

Synthesis Overview

The synthesis of 2'-fluorinated nucleosides like this compound typically employs a convergent approach.[9] This strategy involves preparing the fluorinated sugar and the nucleobase separately before coupling them. A general workflow involves the glycosylation of a silylated purine base (like guanine) with a protected 2-deoxy-2-fluoro-ribofuranosyl donor. This is followed by chromatographic separation of anomers and final deprotection steps to yield the target compound.[11]

Caption: A generalized convergent synthesis workflow for this compound.

References

- 1. This compound | 78842-13-4 | ND02828 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2′-Deoxy-2′-fluoroguanosine | Influenza Virus | TargetMol [targetmol.com]

- 4. 2'-Fluoro-2'-Deoxyguanosine, 78842-13-4 | BroadPharm [broadpharm.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C10H12FN5O4 | CID 135415565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | High-Purity Nucleoside [benchchem.com]

- 8. This compound [metkinenchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2'-Deoxy-2'-fluoroguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoroguanosine is a synthetic purine nucleoside analog with demonstrated antiviral activity, particularly against influenza viruses. Its efficacy and development as a potential therapeutic agent are intrinsically linked to its physicochemical properties, most notably its solubility and stability. The introduction of a fluorine atom at the 2' position of the deoxyribose sugar moiety significantly influences these characteristics, generally enhancing metabolic stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to the disruption of nucleic acid synthesis. This compound is a prominent member of this class, exhibiting potent inhibitory effects on influenza virus replication. The fluorine substitution at the 2'-position enhances the compound's stability against enzymatic degradation, a critical attribute for a successful therapeutic agent.[1] This document serves as a technical resource for researchers, providing key data and methodologies to facilitate the further development and application of this compound.

Physicochemical Properties

Chemical Structure

-

IUPAC Name: 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

-

Molecular Formula: C₁₀H₁₂FN₅O₄

-

Molecular Weight: 285.23 g/mol

-

CAS Number: 78842-13-4

Solubility

The solubility of this compound is a critical parameter for its formulation and delivery. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, some key solubility information has been reported.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Concentration | Molarity | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 175.3 mM | Sonication is recommended to aid dissolution.[2] |

In Vivo Formulation: A formulation for in vivo studies has been described with a concentration of 2 mg/mL (7.01 mM) using a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2] It is advised to add the solvents sequentially and ensure the solution is clear before adding the next component, with sonication recommended to aid dissolution.[2]

Qualitative Solubility and Comparison with Analogs:

-

Ethanol: 2'-Deoxy-2'-fluorocytidine, another 2'-fluoro-substituted nucleoside, is reported to be slightly soluble in ethanol (0.1-1 mg/mL).[5]

-

Organic Solvents: 2'-Deoxy-2'-fluoro-beta-D-arabinoguanosine is noted to be slightly soluble in organic solvents.[]

Stability

The 2'-fluoro substitution is known to confer enhanced stability to nucleoside analogs against both enzymatic and chemical degradation.[6][7]

General Stability Profile:

-

Enzymatic Stability: The 2'-fluoro group provides resistance to degradation by nucleases.[1]

-

Acidic Stability: Fluorination at the 2'-position is known to increase the stability of the glycosidic bond in acidic environments compared to their non-fluorinated counterparts.[7] Studies on 2'-fluoroarabinonucleic acid (2'F-ANA), a related compound, showed dramatically increased stability in simulated gastric fluid (pH ~1.2) compared to DNA and RNA.[8][9]

-

Storage: As a solid, this compound is recommended to be stored at 2°C - 8°C with the container well closed.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[10]

Table 2: Comparative Hydrolytic Stability of a Related 2'-Fluoro Nucleoside Analog (2'F-ANA)

| Condition | Compound | Half-life (t₁/₂) |

| Acidic (pH ~1.2) | 2'F-ANA | > 48 hours |

| DNA | ~ 2 minutes | |

| RNA | ~ 3 hours | |

| Basic (1 M NaOH, 65°C) | 2'F-ANA | ~ 20 hours |

| RNA | a few minutes |

Data from a study on 2'-fluoroarabinonucleic acid (2'F-ANA) is presented for comparative purposes.[8][9]

Mechanism of Antiviral Action

This compound exerts its antiviral effect against influenza virus through a well-defined mechanism of action that involves intracellular activation and subsequent inhibition of the viral RNA polymerase.

Figure 1: Mechanism of action of this compound.

The process begins with the uptake of this compound into the host cell, where it is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (2'-dF-GTP). This active metabolite then acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase. The viral polymerase incorporates 2'-dF-GTP into the growing viral RNA chain. Due to the presence of the 2'-fluoro group instead of a hydroxyl group, further elongation of the RNA strand is terminated, thus halting viral replication.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining thermodynamic solubility.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to first centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).

-

Immediately filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mM.

Stability Assessment: Forced Degradation Study by HPLC

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Materials:

-

This compound stock solution of known concentration

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled water baths or ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

Validated stability-indicating HPLC method

Procedure:

Figure 2: General workflow for a forced degradation study.

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature. Similar to acid hydrolysis, the temperature can be elevated if no degradation occurs.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the drug solution and solid drug substance to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC-PDA method.

-

Assess the peak purity of the parent drug to ensure no co-eluting degradation products.

-

Calculate the percentage of degradation and identify major degradation products.

Conclusion

This compound is a promising antiviral nucleoside analog. Its solubility and stability are key determinants of its potential for clinical development. This guide summarizes the current knowledge on these properties, highlighting a high solubility in DMSO and enhanced stability conferred by the 2'-fluoro substitution. The provided experimental protocols offer a framework for researchers to conduct further detailed characterization. A thorough understanding of the physicochemical properties and mechanism of action of this compound will be instrumental in advancing its development as a therapeutic agent.

References

- 1. biosynth.com [biosynth.com]

- 2. 2′-Deoxy-2′-fluoroguanosine | Influenza Virus | TargetMol [targetmol.com]

- 4. 2'-Fluoro-2'-deoxyadenosine, 99%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. caymanchem.com [caymanchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Enzymatic Synthesis of 2'-Deoxy-2'-fluoroguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 2'-Deoxy-2'-fluoroguanosine, a modified nucleoside with significant potential in therapeutic applications. The enzymatic approach offers a highly stereoselective and efficient alternative to complex chemical syntheses. This document outlines the core methodologies, presents key data, and provides detailed experimental protocols for the synthesis of this important compound.

Introduction

This compound is a guanosine analog where the 2'-hydroxyl group of the deoxyribose sugar is replaced by a fluorine atom. This modification can enhance the metabolic stability and biological activity of the nucleoside, making it a valuable candidate for antiviral and anticancer drug development. Enzymatic synthesis provides a powerful platform for the production of such modified nucleosides, offering high regio- and stereoselectivity under mild reaction conditions. The primary enzymes employed in this synthesis are nucleoside phosphorylases (NPs), particularly purine nucleoside phosphorylase (PNP), which catalyze the formation of the N-glycosidic bond.

Two main enzymatic strategies are predominantly utilized for the synthesis of this compound and related compounds: one-pot transglycosylation and chemo-enzymatic synthesis.

Enzymatic Synthesis Strategies

One-Pot Transglycosylation

This elegant approach involves the transfer of a 2'-deoxy-2'-fluororibose moiety from a donor nucleoside to the acceptor base, guanine.[1][2] The reaction is typically catalyzed by a combination of nucleoside phosphorylases in a single reaction vessel. A common setup involves a pyrimidine nucleoside phosphorylase, such as thymidine phosphorylase (TP), to cleave a readily available 2'-deoxy-2'-fluoropyrimidine nucleoside donor, forming 2-deoxy-2-fluoro-α-D-ribofuranose-1-phosphate. This intermediate is then utilized by a purine nucleoside phosphorylase (PNP) to glycosylate guanine, yielding the desired this compound.[1]

dot

Caption: One-Pot Transglycosylation Pathway.

Chemo-enzymatic Synthesis

This hybrid approach combines chemical synthesis with an enzymatic glycosylation step.[3] First, a 2-deoxy-2-fluoro-α-D-arabinofuranosyl-1-phosphate is chemically synthesized.[3] This activated sugar phosphate is then used as a substrate for a purine nucleoside phosphorylase, which catalyzes its condensation with guanine to form the final product.[3] This method offers the advantage of using a well-defined sugar donor, potentially leading to higher yields and easier purification.

dot

References

- 1. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluoroguanosine

Introduction

This compound (2'-DFG) is a synthetic purine nucleoside analog that has demonstrated significant antiviral activity against a range of RNA and DNA viruses, most notably influenza A and B viruses, as well as Herpes Simplex Virus (HSV).[1][2] Its mechanism of action is centered on the selective inhibition of viral polymerases, leading to the termination of viral genome replication and transcription. This technical guide provides a comprehensive overview of the core mechanism of action of 2'-DFG, including its cellular uptake and metabolic activation, molecular mechanism of polymerase inhibition, and antiviral activity. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the study and application of this compound.

Core Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form, this compound-5'-triphosphate (2'-dGTP). This process is carried out by host cellular kinases. Once formed, 2'-dGTP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP) or guanosine triphosphate (GTP), for the viral RNA or DNA polymerase.[3][4] Incorporation of 2'-dGTP into the nascent viral RNA or DNA chain results in chain termination, thereby halting viral replication.[3][5]

Cellular Uptake and Metabolic Activation

The precise mechanism of cellular uptake for this compound has not been definitively elucidated in the provided search results, but it is presumed to be transported into the cell via nucleoside transporters, which are responsible for the uptake of natural nucleosides and their analogs.[6][7] Once inside the cell, 2'-DFG undergoes a three-step phosphorylation cascade to become its active triphosphate form.[1][8]

-

Monophosphorylation: The initial and often rate-limiting step is the conversion of 2'-DFG to this compound-5'-monophosphate (2'-dGMP). This reaction is catalyzed by a cellular deoxyribonucleoside kinase. While the specific kinase for 2'-DFG has not been explicitly identified, deoxycytidine kinase (dCK) is known to have broad substrate specificity and is responsible for the phosphorylation of other guanosine analogs.[8][9][10]

-

Diphosphorylation: 2'-dGMP is subsequently phosphorylated to this compound-5'-diphosphate (2'-dGDP) by a nucleoside monophosphate kinase (NMPK), such as UMP/CMP kinase.[11][12]

-

Triphosphorylation: The final step is the conversion of 2'-dGDP to the active this compound-5'-triphosphate (2'-dGTP) by a nucleoside diphosphate kinase (NDPK).[11][13]

Figure 1: Cellular uptake and metabolic activation of this compound.

Molecular Mechanism of Polymerase Inhibition

The active metabolite, 2'-dGTP, exerts its antiviral effect by targeting the viral polymerase. The mechanism involves two key aspects:

-

Competitive Inhibition: 2'-dGTP competes with the natural substrate (GTP for RNA polymerases or dGTP for DNA polymerases) for the active site of the viral polymerase. The triphosphate of 2'-fluorodGuo is a competitive inhibitor of influenza virus transcriptase activity with a Ki of 1.0 µM.[3]

-

Chain Termination: Upon incorporation into the growing viral RNA or DNA strand, 2'-dGTP acts as a chain terminator. The presence of the 2'-fluoro group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, thus preventing further elongation of the nucleic acid chain.[3][5] This leads to the production of truncated, non-functional viral genomes and transcripts.

Figure 2: Competitive inhibition and chain termination by 2'-dGTP.

Quantitative Data on Antiviral Activity and Inhibition

The potency of this compound and its triphosphate form has been quantified against various viral targets and in different cell-based assays.

| Compound | Virus/Enzyme | Assay Type | Cell Line | Value | Reference(s) |

| This compound | Influenza A (FPV/Rostock/34) | Antiviral Activity (IC50) | Chicken Embryo Cells | 1.44 µM | [14] |

| This compound | Influenza A and B viruses | Antiviral Activity (EC90) | Not Specified | <0.35 µM | [1] |

| This compound | Herpes Simplex Virus Type I (Strain 1C) | Antiviral Activity (IC50) | Chicken Embryo Cells | 0.093 µM | [14] |

| This compound | Herpes Simplex Virus Type I | Antiviral Activity (IC50) | Vero Cells | <0.34 µM | [14] |

| 2'-dGTP | Influenza Virus Transcriptase | Enzyme Inhibition (Ki) | In vitro | 1.0 µM | [3] |

| 2'-dGTP | Partially Resistant Influenza Virus Transcriptase | Enzyme Inhibition (Ki) | In vitro | 13.1 µM | [3] |

| Compound | Cell Line | Value (CC50) | Reference(s) |

| AT-281 (a related 2'-fluoro-2'-C-methylguanosine) | Multiple Cell Lines | >100 µM | [14] |

| 2'-Deoxy-2'-fluorocytidine (a related compound) | Huh-7 | >100 µM | [13] |

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity against Herpes Simplex Virus (HSV)

This protocol is adapted from standard methodologies for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.[15][16]

-

Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer (approximately 90-100%) on the day of infection.

-

Virus Infection: On the day of the assay, wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with HSV-1 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well). Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing a semi-solid substance (e.g., 0.5% methylcellulose) and the various concentrations of the test compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.

-

Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution such as crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Figure 3: Workflow for a Plaque Reduction Assay.

In Vitro Influenza Virus Transcriptase Assay

This protocol is based on the methodology described for assessing the inhibition of influenza virus transcriptase by 2'-dGTP.[3]

-

Preparation of Virus Cores: Purify influenza virus particles and disrupt them with a detergent (e.g., Triton X-100) to release the viral ribonucleoprotein (RNP) complexes, which contain the transcriptase activity.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, dithiothreitol, a capped RNA primer (e.g., ApG), and the four ribonucleoside triphosphates (ATP, CTP, UTP, and GTP), with one being radiolabeled (e.g., [α-³²P]GTP) for detection.

-

Inhibition Assay: Set up reactions with and without pre-incubation of the viral cores with varying concentrations of 2'-dGTP. Initiate the transcription reaction by adding the substrates.

-

Reaction and Termination: Incubate the reactions at 30-37°C for a defined period (e.g., 60 minutes). Terminate the reactions by adding a stop solution (e.g., containing EDTA and carrier RNA).

-

Product Analysis: Precipitate the RNA products (e.g., with trichloroacetic acid), collect them on filters, and quantify the incorporated radioactivity using a scintillation counter. Alternatively, analyze the products by polyacrylamide gel electrophoresis to visualize full-length and terminated transcripts.

-

Data Analysis: Determine the rate of RNA synthesis at each inhibitor concentration. Calculate the Ki value for competitive inhibition using a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Figure 4: Workflow for an in vitro Influenza Transcriptase Assay.

Resistance Mechanisms

Prolonged exposure to antiviral agents can lead to the selection of resistant viral strains. For this compound, resistance has been associated with mutations in the viral polymerase. In influenza virus, a partially resistant strain was found to have a transcriptase that was 10-fold less susceptible to 2'-dGTP (Ki = 13.1 µM compared to 1.0 µM for the wild-type).[3] For HSV, resistance to nucleoside analogs often arises from mutations in the viral thymidine kinase (TK) or the DNA polymerase.[17][18] Mutations in the DNA polymerase can alter the enzyme's affinity for the drug, reducing its inhibitory effect.

Conclusion

This compound is a potent antiviral nucleoside analog with a well-defined mechanism of action. Its efficacy relies on intracellular phosphorylation to its active triphosphate form, which then selectively inhibits viral polymerases through competitive inhibition and chain termination. This leads to the disruption of viral replication and transcription. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of 2'-DFG and related compounds as potential antiviral therapeutics. Understanding the mechanisms of resistance is crucial for the long-term clinical application of this class of inhibitors.

References

- 1. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of influenza virus transcription by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the substrate specificities of human thymidine kinase 1 and 2 and deoxycytidine kinase toward antiviral and cytostatic nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Substrate-induced conformational changes in human UMP/CMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. [Antiviral activity of this compound against influenza and herpes simplex viruses in cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nucleotide specificity of human deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery, X-ray Crystallography and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Unlocking Gene Silencing: 2'-Deoxy-2'-fluoroguanosine in RNA Interference Studies

For researchers, scientists, and drug development professionals, the quest for potent, stable, and specific gene silencing tools is paramount. Among the chemical modifications enhancing the therapeutic potential of small interfering RNAs (siRNAs), 2'-Deoxy-2'-fluoroguanosine (2'-F-dG) and other 2'-fluoro (2'-F) modifications have emerged as a critical asset. These modifications offer a compelling combination of increased nuclease resistance, enhanced thermal stability, improved potency, and reduced off-target effects, making 2'-F-modified siRNAs a powerful tool in RNA interference (RNAi) research and development.

This application note provides a detailed overview of the use of this compound and other 2'-fluoro-modified nucleotides in RNAi studies. It includes a summary of their advantages, experimental protocols for their use, and a discussion of their mechanism of action.

The Advantage of 2'-Fluoro Modifications

Native siRNAs are susceptible to degradation by nucleases present in serum and cells, limiting their in vivo efficacy. The introduction of a fluorine atom at the 2' position of the ribose sugar in nucleotides like guanosine confers significant advantages:

-

Increased Nuclease Resistance: The 2'-F modification sterically hinders the approach of nucleases, significantly prolonging the half-life of siRNAs in biological fluids. For instance, while unmodified siRNAs can be completely degraded within hours in serum, 2'-F-modified siRNAs can exhibit a half-life of over 24 hours.[1][2]

-

Enhanced Thermal Stability: The electronegative fluorine atom influences the sugar pucker, pre-organizing the siRNA duplex into an A-form helix, which is characteristic of RNA. This leads to a more stable duplex with a higher melting temperature (Tm). Each 2'-F modification can increase the duplex Tm by approximately 1.8°C.[]

-

Improved Potency: In several studies, siRNAs incorporating 2'-F modifications have demonstrated enhanced gene silencing activity compared to their unmodified counterparts, with some showing a roughly two-fold increase in potency in vivo.[1][2][4] This is attributed to the favorable thermodynamic properties and improved stability of the modified siRNAs.

-

Reduced Immunostimulation: Unmodified siRNAs can be recognized by Toll-like receptors, triggering an innate immune response. The 2'-F modification can help the siRNA evade this immune surveillance, making it a safer option for therapeutic applications.[1][4]

-

Compatibility with RISC Machinery: Importantly, the 2'-F modification is well-tolerated by the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNAi.[1][5] This means that the modified siRNA can still effectively guide the cleavage of the target messenger RNA (mRNA).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties of 2'-F-modified siRNAs compared to unmodified siRNAs.

| Property | Unmodified siRNA | 2'-F-Modified siRNA | Reference(s) |

| Thermal Stability (Tm) | Baseline | Increased by ~1.8°C per modification | [] |

| Serum Stability (Half-life) | < 4 hours | > 24 hours | [1] |

| In Vitro Potency (IC50) | ~0.95 nM | ~0.50 nM (approx. 2-fold more potent) | [1] |

| In Vivo Potency | Baseline | Approx. 2-fold more potent | [2][4] |

| Immunostimulation | Stimulates INFα and TNFα production | Non-immunostimulatory | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RNA interference pathway and a typical experimental workflow for studying gene silencing using 2'-F-dG modified siRNAs.

Caption: The RNA interference (RNAi) pathway.

Caption: Experimental workflow for RNAi studies.

Caption: Benefits of 2'-Fluoro modification.

Experimental Protocols

The following are generalized protocols for key experiments involving 2'-F-dG modified siRNAs. Researchers should optimize these protocols for their specific cell lines, target genes, and experimental conditions.

Protocol 1: Synthesis and Purification of 2'-F-dG Modified siRNA

2'-F-dG and other 2'-F-modified phosphoramidites can be incorporated into synthetic oligonucleotides using standard automated solid-phase synthesis protocols.[6]

Materials:

-

Automated DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support

-

2'-F-dG phosphoramidite and other required phosphoramidites (A, C, U)

-

Standard synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

-

Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine)

-

Purification system (e.g., HPLC or PAGE)

Method:

-

Oligonucleotide Synthesis: Program the desired siRNA sequence into the synthesizer. Use an extended coupling time for the 2'-F-dG phosphoramidite to ensure high incorporation efficiency.

-

Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using AMA at an elevated temperature (e.g., 65°C) for a specified time.

-

Purification: Purify the full-length siRNA strands using reverse-phase or ion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE).

-

Desalting and Quantification: Desalt the purified oligonucleotides and quantify their concentration using UV spectrophotometry at 260 nm.

-

Annealing: To form the siRNA duplex, mix equimolar amounts of the sense and antisense strands in annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heat to 95°C for 5 minutes, and then cool slowly to room temperature.

Protocol 2: In Vitro Transfection of 2'-F-dG Modified siRNA

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

2'-F-dG modified siRNA duplex

-

Lipid-based transfection reagent (e.g., Lipofectamine 2000)

-

Serum-free medium (e.g., Opti-MEM)

-

Multi-well plates

Method:

-

Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Preparation of siRNA-Lipid Complexes:

-

Dilute the 2'-F-dG modified siRNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells in each well containing fresh complete medium.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Protocol 3: Analysis of Gene Silencing by Quantitative PCR (qPCR)

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Gene-specific primers for the target gene and a housekeeping gene

-

qPCR instrument

Method:

-

RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for both the target and a housekeeping gene (for normalization).

-

Data Analysis: Run the qPCR reaction and analyze the data using the ΔΔCt method to determine the relative expression of the target gene in siRNA-treated cells compared to control-treated cells.

Conclusion

References

- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. RNA interference tolerates 2'-fluoro modifications at the Argonaute2 cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

2'-Deoxy-2'-fluoroguanosine: A Powerful Tool for Structural Biology

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxy-2'-fluoroguanosine (2'-F-G) is a chemically modified nucleoside analog that has emerged as an invaluable tool in structural biology and drug development.[1] The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom imparts unique conformational and thermodynamic properties to nucleic acids, making 2'-F-G and other 2'-fluoro-modified nucleotides powerful probes for elucidating the structure and function of DNA and RNA.[2] This document provides a detailed overview of the applications of 2'-F-G in structural biology, along with comprehensive protocols for its synthesis, incorporation into oligonucleotides, and use in structural and biophysical studies.

Key Applications in Structural Biology

The introduction of a 2'-fluoro modification, particularly in guanosine, offers several distinct advantages for structural biologists:

-

Enhanced Thermal Stability: The fluorine atom at the 2'-position preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA duplexes.[3] This conformational rigidity leads to a significant increase in the thermal stability (melting temperature, Tm) of nucleic acid duplexes, with an increase of approximately 1.8°C per modification.[3][4] This enhanced stability is primarily driven by favorable enthalpic contributions, rather than entropic effects.[5]

-

Increased Nuclease Resistance: The 2'-fluoro modification provides steric hindrance that protects oligonucleotides from degradation by nucleases, a critical feature for in vivo applications and for facilitating crystallization by preventing sample degradation.[6][7]

-

Probing G-Quadruplex Structures: 2'-F-G is an excellent tool for studying G-quadruplexes, which are complex secondary structures implicated in various cellular processes and diseases.[8] Substitution of guanosines in a G-quadruplex with 2'-F-G can help to stabilize the structure and probe the conformational requirements of the guanine bases. For instance, 2'-F-G is well-tolerated when substituting guanines in an anti-conformation within a quadruplex, but not those in a syn-conformation.[6]

-

Aptamer Development and Optimization: The incorporation of 2'-fluoro modifications, including 2'-F-G, is a widely used strategy in the development of nucleic acid aptamers. This modification enhances both the nuclease resistance and the binding affinity of aptamers to their targets.[6][9] For example, thrombin-binding aptamers modified with 2'-F-G have shown a four-fold increase in binding affinity.[6]

-

High-Resolution Structural Studies: The increased stability and homogeneity of oligonucleotides containing 2'-F-G facilitate their crystallization for X-ray diffraction studies and analysis by NMR spectroscopy, leading to high-resolution structural insights.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and other 2'-fluoro-modified nucleotides in structural and biophysical studies.

Table 1: Thermodynamic Stability of 2'-Fluoro-Modified Nucleic Acids

| Modification | Effect on Melting Temperature (Tm) | Thermodynamic Basis | Reference |

| 2'-Fluoro (general) | ~1.8°C increase per modification | Enthalpy-driven stabilization | [3][5] |

| 2'-Fluoro (in ASOs) | ~2.5°C increase per modification | Increased binding affinity | [12] |

| 2'-F-G (in thrombin aptamer) | Increased G-quadruplex stability (up to 48-fold in 10% FBS) | Conformational preorganization | [9] |

Table 2: Enhanced Binding Affinity of 2'-Fluoro-Modified Aptamers

| Aptamer Target | Modification | Improvement in Binding Affinity | Reference |

| Thrombin | Two 2'-F-G substitutions | ~4-fold increase | [6] |

| Human IgG Fc | 2'-fluoro pyrimidines | High affinity achieved (specific Kd not stated) | [13] |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Phosphoramidite

This protocol is a generalized procedure based on literature methods for the synthesis of 2'-deoxy-2'-fluoroarabinonucleoside phosphoramidites, which are the building blocks for automated oligonucleotide synthesis.[14]

Materials:

-

1,3,5-Tri-O-benzoyl-α-D-ribofuranose

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Hydrogen bromide (HBr) in acetic acid

-

2,4-bis-O-(trimethylsilyl)guanine

-

Carbon tetrachloride (CCl4)

-

Methanol

-

Pyridine

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

4-Dimethylaminopyridine (DMAP)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Fluorination: Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in DCM and cool the solution. Add DAST dropwise and stir the reaction at 40°C for 16 hours. Quench the reaction with saturated aqueous NaHCO3, wash the organic layer with water, dry over MgSO4, and concentrate. Purify the resulting 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose by silica gel chromatography.[14]

-

Glycosylation: Treat the fluorinated sugar with HBr in acetic acid to generate the glycosyl bromide. React the crude bromide with silylated guanine in CCl4 under reflux for 60 hours. Quench with methanol and purify the resulting nucleoside by silica gel chromatography.[14]

-

Deprotection: Remove the benzoyl protecting groups using an appropriate method (e.g., sodium methoxide in methanol).

-

Tritylation: Co-evaporate the deprotected nucleoside with pyridine. Add DMTr-Cl and a catalytic amount of DMAP and stir overnight. Work up the reaction and purify the 5'-O-DMTr-protected nucleoside.[14]

-

Phosphitylation: Dissolve the 5'-O-DMTr-protected nucleoside and DIPEA in THF. Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. After 2 hours, evaporate the solvent and purify the final phosphoramidite product by silica gel chromatography.[14]

Protocol 2: Incorporation of 2'-F-G into Oligonucleotides and Purification

This protocol outlines the standard procedure for automated solid-phase DNA/RNA synthesis.

Materials:

-

2'-F-G phosphoramidite

-

Standard DNA/RNA phosphoramidites (A, C, T/U)

-

Controlled pore glass (CPG) solid support

-

Standard reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

-

Ammonium hydroxide or other deprotection solution

-

HPLC system for purification

Procedure:

-

Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence. Install the 2'-F-G phosphoramidite along with other standard phosphoramidites. Perform the synthesis using standard cycles of deblocking, coupling, capping, and oxidation.

-

Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating with ammonium hydroxide at the recommended temperature and time.

-

Purification: Purify the crude oligonucleotide by reverse-phase or ion-exchange HPLC to obtain the full-length, modified product.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC or PAGE.

Protocol 3: Biophysical Characterization by UV Thermal Denaturation

This protocol describes how to determine the melting temperature (Tm) of a 2'-F-G-modified oligonucleotide duplex.[5]

Materials:

-

Purified 2'-F-G-modified oligonucleotide and its complementary strand

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Sample Preparation: Prepare solutions of the modified oligonucleotide and its complementary strand in the annealing buffer at a known concentration (e.g., 2 µM).

-

Annealing: Mix equal volumes of the complementary strands. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.

-

Data Acquisition: Place the annealed sample in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min).

-

Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from van't Hoff analysis of melting curves obtained at different strand concentrations.[5]

Protocol 4: Structural Analysis by NMR Spectroscopy

This protocol provides a general workflow for NMR analysis of a 2'-F-G-modified oligonucleotide.[3]

Materials:

-

Lyophilized, purified 2'-F-G-modified oligonucleotide

-